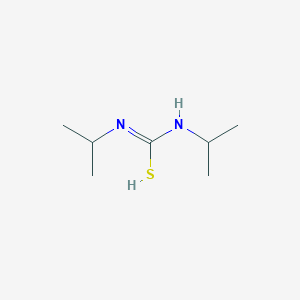
N,N'-di(propan-2-yl)carbamimidothioic acid
概要
説明
N,N’-di(propan-2-yl)carbamimidothioic acid, also known as N,N’-diisopropylcarbodiimide, is a chemical compound with the molecular formula C7H14N2. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to form stable intermediates. This compound is a liquid at room temperature, making it easier to handle compared to its solid counterparts .
準備方法
Synthetic Routes and Reaction Conditions
N,N’-di(propan-2-yl)carbamimidothioic acid can be synthesized from N,N’-disubstituted thioureas. One common method involves the reaction of N,N’-disubstituted thioureas with 2-chloro-4,6-dimethylpyrimidine, 2,4-dichloropyrimidine, or N-phenylbenzimidoyl chloride . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of N,N’-di(propan-2-yl)carbamimidothioic acid often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N,N’-di(propan-2-yl)carbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N,N’-di(propan-2-yl)urea.
Substitution: It can participate in nucleophilic substitution reactions, where the carbodiimide group is replaced by other functional groups.
Addition: The compound can react with nucleophiles to form addition products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Nucleophiles: Amines and alcohols are common nucleophiles that react with N,N’-di(propan-2-yl)carbamimidothioic acid.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents in these reactions.
Major Products
The major products formed from these reactions include N,N’-di(propan-2-yl)urea, substituted carbodiimides, and various addition products depending on the nucleophile used .
科学的研究の応用
作用機序
The mechanism of action of N,N’-di(propan-2-yl)carbamimidothioic acid involves the formation of a reactive intermediate that facilitates the coupling of amino acids in peptide synthesis. The carbodiimide group reacts with the carboxyl group of one amino acid, forming an O-acylisourea intermediate. This intermediate then reacts with the amino group of another amino acid, forming a peptide bond and releasing N,N’-di(propan-2-yl)urea as a by-product .
類似化合物との比較
Similar Compounds
N,N’-dicyclohexylcarbodiimide: Another commonly used carbodiimide in peptide synthesis, but it is a solid at room temperature, making it less convenient to handle.
N,N’-diethylcarbodiimide: Similar in reactivity but less commonly used due to its lower stability.
Uniqueness
N,N’-di(propan-2-yl)carbamimidothioic acid is unique due to its liquid state at room temperature, which makes it easier to handle and use in various reactions. Additionally, the by-products formed during its reactions are often soluble in organic solvents, simplifying the purification process .
特性
IUPAC Name |
N,N'-di(propan-2-yl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCUNMMFZOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=NC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


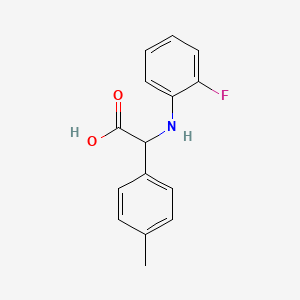
![6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724154.png)
![2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole](/img/structure/B7724159.png)
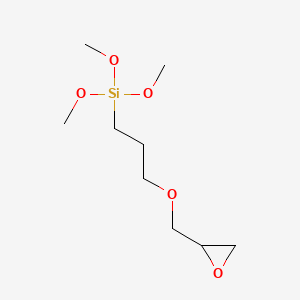
![4-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-4-oxobutanoate](/img/structure/B7724170.png)
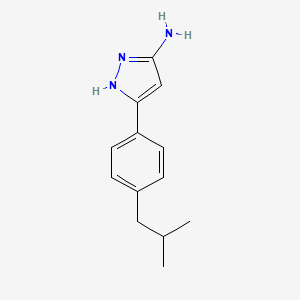
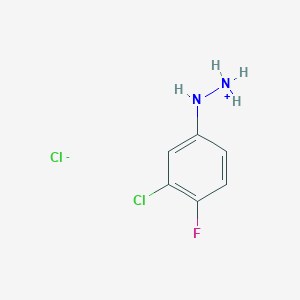

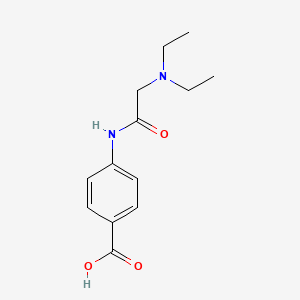
![[N'-[N'-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7724198.png)
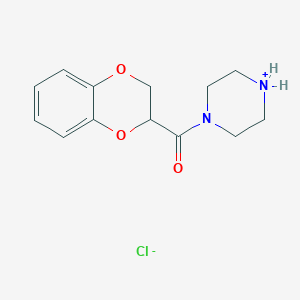
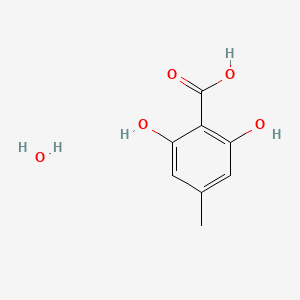
![N-amino-N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid](/img/structure/B7724239.png)
![3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B7724246.png)
